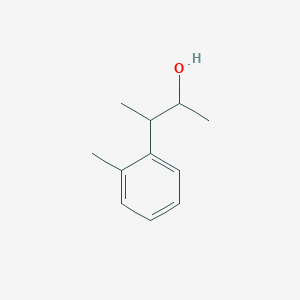

3-(2-Methylphenyl)butan-2-ol

Description

Contextualizing 3-(2-Methylphenyl)butan-2-ol within Contemporary Organic Chemistry

3-(2-Methylphenyl)butan-2-ol, also known by its synonym 3-(o-tolyl)butan-2-ol, is a secondary alcohol that is gaining attention in the field of organic chemistry. smolecule.com Its structure, which features a butanol backbone with a methylphenyl group, makes it a valuable compound for various research applications. smolecule.com The presence of both a hydroxyl group and an aromatic ring allows for a range of chemical transformations, positioning it as a versatile intermediate in organic synthesis. smolecule.com

The systematic IUPAC name for this compound is 3-(2-methylphenyl)butan-2-ol. nih.gov It belongs to the class of secondary alcohols because the hydroxyl group (-OH) is attached to a carbon atom that is bonded to two other carbon atoms. smolecule.com This structural feature is crucial as it influences the compound's reactivity, particularly in oxidation and substitution reactions.

Significance of Investigating Complex Secondary Alcohols with Aromatic Moieties

The study of complex secondary alcohols that contain aromatic groups, such as 3-(2-Methylphenyl)butan-2-ol, is significant for several reasons. These molecules serve as important building blocks in the synthesis of more complex chemical structures, including pharmaceuticals and materials with specific properties. The interplay between the alcohol functional group and the aromatic ring can lead to unique reactivity and stereochemical outcomes.

Furthermore, the investigation of such compounds contributes to a deeper understanding of reaction mechanisms and stereochemistry. The presence of a chiral center at the carbon atom bearing the hydroxyl group in 3-(2-Methylphenyl)butan-2-ol introduces the element of stereoisomerism, making it a subject of interest for studies in asymmetric synthesis and the development of stereoselective reactions. ntu.edu.sguou.ac.in

Overview of Key Research Areas Pertaining to 3-(2-Methylphenyl)butan-2-ol

Current research involving 3-(2-Methylphenyl)butan-2-ol and structurally related compounds spans several key areas:

Synthetic Methodologies: A primary focus is the development of efficient and stereoselective methods for the synthesis of 3-(2-Methylphenyl)butan-2-ol and its derivatives. This includes the exploration of various synthetic routes, such as Grignard reactions and the reduction of corresponding ketones. smolecule.comprepchem.com

Chemical Transformations: Researchers are actively investigating the chemical reactivity of 3-(2-Methylphenyl)butan-2-ol. This includes its behavior in oxidation, reduction, and substitution reactions to form a variety of other compounds.

Stereoselective Synthesis: The diastereoselective synthesis of related compounds is an area of significant interest, aiming to control the three-dimensional arrangement of atoms in the molecule, which is crucial for applications in medicinal chemistry and materials science. ntu.edu.sgrsc.orgcas.cn

Applications in Medicinal Chemistry: Analogues and derivatives of this compound are being explored for their potential biological activities. For instance, structurally similar compounds are investigated as intermediates for pharmaceuticals. smolecule.com

Physicochemical Properties of 3-(2-Methylphenyl)butan-2-ol

| Property | Value |

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 3-(2-methylphenyl)butan-2-ol |

| Synonyms | 3-(o-Tolyl)butan-2-ol |

| CAS Number | 1502868-67-8 |

Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-(2-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C11H16O/c1-8-6-4-5-7-11(8)9(2)10(3)12/h4-7,9-10,12H,1-3H3 |

InChI Key |

ZGNLCRHWTNJLNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methylphenyl Butan 2 Ol

Classical and Modern Approaches to Alcohol Synthesis Relevant to 3-(2-Methylphenyl)butan-2-ol

Traditional synthetic routes provide reliable and straightforward access to 3-(2-Methylphenyl)butan-2-ol. These methods are fundamental in organic synthesis for the formation of carbon-carbon and carbon-oxygen bonds necessary to construct the target alcohol.

The Grignard reaction is a powerful tool for forming alcohols by creating new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. khanacademy.orglibretexts.org For the synthesis of the secondary alcohol 3-(2-Methylphenyl)butan-2-ol, two primary Grignard strategies are viable:

Strategy 1: The reaction of 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) with butan-2-one. In this approach, the o-tolyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one.

Strategy 2: The reaction of ethylmagnesium bromide with 1-(2-methylphenyl)ethan-1-one (2'-methylacetophenone). Here, the ethyl Grignard reagent adds to the ketone precursor.

In both pathways, the initial reaction forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, 3-(2-Methylphenyl)butan-2-ol. khanacademy.orgyoutube.com The reaction of Grignard reagents with aldehydes is a general method for producing secondary alcohols. libretexts.orgncert.nic.in

The reduction of a ketone is a direct and common method for synthesizing secondary alcohols. The precursor for 3-(2-Methylphenyl)butan-2-ol is the ketone 3-(2-methylphenyl)butan-2-one. nih.gov This transformation can be effectively carried out using various reducing agents:

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are standard reagents for this purpose. ncert.nic.in NaBH4 is often preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, while LiAlH4 is a more powerful reducing agent that requires anhydrous conditions.

Catalytic Hydrogenation: This method involves the addition of molecular hydrogen (H2) across the carbonyl double bond in the presence of a metal catalyst, such as platinum, palladium, or nickel. ncert.nic.in

These reduction methods efficiently convert the ketone into the desired secondary alcohol. ncert.nic.in

The addition of water to an alkene, known as hydration, can also produce 3-(2-Methylphenyl)butan-2-ol. The most relevant precursor alkene would be 3-(2-methylphenyl)but-1-ene.

Acid-catalyzed hydration, typically using dilute sulfuric acid (H2SO4), proceeds according to Markovnikov's rule. ncert.nic.in The mechanism involves the protonation of the alkene to form the most stable carbocation intermediate. In the case of 3-(2-methylphenyl)but-1-ene, this would initially form a secondary carbocation. However, this intermediate is prone to a 1,2-hydride shift to form a more stable tertiary benzylic carbocation. doubtnut.comdoubtnut.com Subsequent attack by water and deprotonation would lead to the formation of 2-(2-methylphenyl)butan-2-ol as the major product, not the desired 3-(2-methylphenyl)butan-2-ol. This makes direct acid-catalyzed hydration an unsuitable method for the clean synthesis of the target compound due to molecular rearrangement. doubtnut.comdoubtnut.com

Stereoselective and Asymmetric Synthesis of 3-(2-Methylphenyl)butan-2-ol

Because 3-(2-Methylphenyl)butan-2-ol contains a chiral center, methods that can control the stereochemical outcome of the synthesis are of significant interest. Asymmetric synthesis aims to produce one enantiomer in excess over the other.

The most effective way to achieve an enantioselective synthesis of this alcohol is through the asymmetric reduction of its precursor ketone, 3-(2-methylphenyl)butan-2-one. This is typically accomplished using chiral catalysts. researchgate.netethz.ch

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of prochiral ketones. ethz.chwikipedia.org These reactions utilize a transition metal complex, commonly ruthenium, rhodium, or iridium, coordinated to a chiral ligand. researchgate.netnih.gov

In asymmetric transfer hydrogenation (ATH) , a hydrogen donor molecule, such as 2-propanol or a formic acid/triethylamine mixture, provides the hydrogen atoms, which are transferred to the ketone substrate via the chiral metal catalyst. nih.govacs.org Ruthenium catalysts paired with chiral N-tosylated 1,2-diamine ligands, like TsDPEN, have proven highly effective for the ATH of various ketones. acs.orgsoton.ac.uk The use of a formic acid/triethylamine mixture is particularly advantageous as it makes the reaction irreversible and allows for higher substrate concentrations. acs.orgacs.org

Research on substituted acetophenones, which are structurally similar to 3-(2-methylphenyl)butan-2-one, has demonstrated that ruthenium-based catalysts can achieve high conversions and excellent enantioselectivities. soton.ac.ukresearchgate.netresearchgate.net The steric and electronic properties of the substrate and the chiral ligand on the catalyst dictate the stereochemical outcome of the reduction. researchgate.net

The table below presents representative data from studies on the asymmetric transfer hydrogenation of ketones structurally related to 3-(2-methylphenyl)butan-2-one, illustrating the effectiveness of this methodology.

| Catalyst System | Substrate | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ru(II) with Chiral Diamine Ligand | Aryl Alkyl Ketones | HCOOH/NEt3 | High | Up to 99% |

| [Ru(p-cymene)Cl2]2 / Amino Alcohol Ligand | Acetophenones | Primary Alcohols | Moderate | Up to 89% |

| Mn(I) with Chiral (NH)2P2 Ligand | Substituted Acetophenones | 2-Propanol | Up to >99% | 90–99% |

Enantioselective Catalytic Methods for 3-(2-Methylphenyl)butan-2-ol Formation

Chiral Catalyst Development for 3-(2-Methylphenyl)butan-2-ol Production

The enantioselective synthesis of 3-(2-Methylphenyl)butan-2-ol can be effectively achieved through the use of chiral catalysts that facilitate the asymmetric reduction of a prochiral ketone precursor, 3-(2-methylphenyl)butan-2-one. This approach is advantageous as it can, in principle, provide direct access to a specific enantiomer.

One of the most prominent strategies involves the use of transition metal catalysts complexed with chiral ligands. For instance, ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been extensively used for the asymmetric hydrogenation of ketones. In the context of synthesizing 3-(2-Methylphenyl)butan-2-ol, a hypothetical catalytic system could employ a (R)-BINAP-Ru(II) catalyst to reduce 3-(2-methylphenyl)butan-2-one, selectively yielding one enantiomer of the desired alcohol. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which preferentially binds one face of the ketone, leading to the stereoselective addition of hydrogen.

Another catalytic approach involves the use of chiral oxazaborolidines, famously known as the Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the asymmetric reduction of a wide range of ketones using borane (B79455) reagents. The mechanism involves the coordination of the ketone's carbonyl oxygen to the boron atom of the catalyst, which activates the ketone towards reduction and directs the hydride delivery from one specific face.

The development of these catalysts focuses on enhancing enantioselectivity, turnover number, and substrate scope. Fine-tuning the electronic and steric properties of the chiral ligands is a key area of research to optimize the catalyst's performance for specific substrates like 3-(2-methylphenyl)butan-2-one.

Diastereoselective Control in the Synthesis of 3-(2-Methylphenyl)butan-2-ol

When a molecule already contains a stereocenter, the formation of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselection. In the synthesis of 3-(2-Methylphenyl)butan-2-ol, which has two stereocenters, controlling the relative stereochemistry (syn or anti) is crucial.

Substrate-Controlled Diastereoselection

In substrate-controlled methods, the stereochemical outcome is determined by the inherent structural and steric features of the substrate. For the synthesis of 3-(2-Methylphenyl)butan-2-ol, a plausible route involves the diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to a chiral aldehyde precursor, (R)- or (S)-2-(2-methylphenyl)propanal.

According to Cram's rule of asymmetric induction, the incoming nucleophile will preferentially attack the carbonyl carbon from the less hindered face. The conformation of the aldehyde is dictated by the arrangement of the substituents around the existing stereocenter. The largest group (the 2-methylphenyl group) will orient itself anti-periplanar to the carbonyl group, and the nucleophile will attack from the side of the smallest group (a hydrogen atom). This will lead to the formation of one diastereomer in excess. The Felkin-Anh model provides a more refined prediction of the stereochemical outcome by considering the steric hindrance of the substituents and the trajectory of the nucleophilic attack.

Reagent-Controlled Diastereoselection

In contrast to substrate control, reagent-controlled diastereoselection employs a chiral reagent to dictate the stereochemical outcome, often overriding the influence of the substrate's inherent chirality. This is particularly useful when the substrate's stereocenter provides poor diastereocontrol or when the undesired diastereomer is favored.

For the synthesis of 3-(2-Methylphenyl)butan-2-ol, a reagent-controlled approach could involve the use of a chiral reducing agent to reduce the prochiral ketone, 3-(2-methylphenyl)butan-2-one, in a substrate that already contains a chiral center elsewhere in the molecule. However, a more direct application is in aldol-type reactions. For example, the reaction of an enolate with a chiral aldehyde can be influenced by the choice of the enolate's counterion and the use of chiral ligands. The use of boron enolates, for instance, is known to provide high levels of diastereoselectivity in aldol (B89426) additions, often with predictable stereochemical outcomes based on the Zimmerman-Traxler transition state model.

Below is an illustrative data table for a hypothetical diastereoselective reduction of a chiral ketone precursor, highlighting the influence of different reducing agents on the diastereomeric ratio.

| Entry | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | NaBH4 | 65:35 | 92 |

| 2 | L-Selectride® | 15:85 | 88 |

| 3 | DIBAL-H | 70:30 | 90 |

This data is illustrative and represents typical outcomes for diastereoselective reductions.

Chiral Auxiliary-Mediated Routes to Stereoisomers of 3-(2-Methylphenyl)butan-2-ol

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a powerful and reliable strategy for asymmetric synthesis.

A well-established class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org For the synthesis of a specific stereoisomer of 3-(2-Methylphenyl)butan-2-ol, one could start by acylating an Evans auxiliary with 2-(2-methylphenyl)propanoic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective enolate formation followed by an aldol reaction with acetaldehyde. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to a highly selective reaction with the aldehyde to form a β-hydroxy imide. Subsequent removal of the chiral auxiliary, for example, by reduction with lithium borohydride, would yield the desired stereoisomer of 3-(2-Methylphenyl)butan-2-ol. santiago-lab.com

The choice of the specific Evans auxiliary (derived from either (S)-valine or (R)-phenylglycine, for example) determines which enantiomer of the product is obtained. This method allows for the predictable and controlled synthesis of all possible stereoisomers of the target molecule.

The following table provides hypothetical data for an Evans auxiliary-mediated aldol reaction to generate a precursor for 3-(2-Methylphenyl)butan-2-ol.

| Entry | Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |

| 1 | (S)-4-benzyl-2-oxazolidinone | Acetaldehyde | >95:5 | 85 |

| 2 | (R)-4-phenyl-2-oxazolidinone | Acetaldehyde | >95:5 | 87 |

This data is illustrative of the high diastereoselectivity typically achieved with Evans auxiliaries.

Multicomponent Reaction Pathways for 3-(2-Methylphenyl)butan-2-ol

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. MCRs are highly desirable from an efficiency and atom economy perspective.

While a direct three-component synthesis of 3-(2-Methylphenyl)butan-2-ol is not straightforward, an MCR approach could be envisioned for the synthesis of a key intermediate. For instance, a variation of the aldol reaction, a classic carbon-carbon bond-forming reaction, can be considered. A tandem reaction sequence could begin with the in-situ formation of an enolate from a simple ketone like acetone. This enolate could then react with 2-methylbenzaldehyde (B42018) in the presence of a second carbonyl compound, leading to a more complex β-hydroxy ketone. Subsequent transformations would then be required to arrive at the final target structure.

Another plausible, though more complex, approach could involve a Passerini or Ugi reaction. These MCRs are powerful tools for the synthesis of α-acyloxy carboxamides and α-aminoacyl amides, respectively. While not directly yielding the target alcohol, they could be employed to rapidly assemble a complex precursor that could be subsequently converted to 3-(2-Methylphenyl)butan-2-ol through a series of functional group transformations. The development of novel MCRs that can directly access structures like 3-(2-Methylphenyl)butan-2-ol remains an active area of research.

Green Chemistry Considerations in the Synthesis of 3-(2-Methylphenyl)butan-2-ol

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 3-(2-Methylphenyl)butan-2-ol in several ways.

One of the most promising green approaches is the use of biocatalysis. The asymmetric reduction of the ketone precursor, 3-(2-methylphenyl)butan-2-one, can be carried out using whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms. These biocatalysts contain oxidoreductase enzymes that can reduce ketones to chiral alcohols with high enantioselectivity under mild, aqueous conditions. This avoids the need for heavy metal catalysts and harsh reducing agents. Isolated enzymes, such as alcohol dehydrogenases, can also be used, often with even higher selectivity.

The choice of solvents is another critical aspect of green chemistry. Traditional ethereal solvents used in Grignard reactions, for example, are often volatile and flammable. Greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and is less water-miscible, can be employed to reduce the environmental impact. umb.eduijarse.com

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, should be considered. wikipedia.org Catalytic reactions, by their nature, tend to have higher atom economy than reactions that use stoichiometric reagents. Multicomponent reactions also excel in this regard. By carefully selecting synthetic routes that maximize atom economy, the amount of waste generated can be significantly reduced.

Solvent-Free Reactions and Alternative Media Approaches

Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. Modern approaches aim to mitigate this by developing solvent-free reaction conditions or employing environmentally benign alternative media.

Mechanochemical Synthesis: One prominent solvent-free technique is mechanochemistry, where mechanical force, typically through ball milling, is used to initiate and sustain chemical reactions. This method has been successfully applied to the synthesis and transformation of alcohols. For instance, mechanochemical nucleophilic substitution of alcohols can be performed in a single milling jar, offering a superior safety profile and reducing waste compared to conventional solvent-based methods. researchgate.netchemrxiv.org While a direct mechanochemical synthesis of 3-(2-methylphenyl)butan-2-ol has not been specifically detailed in the literature, analogous processes such as the oxidation of secondary benzylic alcohols to ketones have been achieved with high efficiency under solvent-free ball milling conditions. beilstein-journals.orgnih.gov This suggests the potential for developing mechanochemical Grignard-type reactions, which have been demonstrated for other substrates, to produce the target alcohol with minimal solvent use. organic-chemistry.org

Alternative Media and Catalysis: The use of greener solvents or reaction media provides another avenue for sustainable synthesis.

Green Solvents: Propylene carbonate has been identified as a green and recyclable solvent for reactions such as the etherification of benzyl (B1604629) alcohols catalyzed by iron chlorides. nih.gov Such benign solvents could be adapted for the synthesis of 3-(2-methylphenyl)butan-2-ol.

Photochemical Methods: Photoorganocatalysis represents a low-cost and environmentally friendly alternative. A mild and green photochemical protocol for the oxidation of secondary benzylic alcohols to ketones has been developed, which utilizes thioxanthenone as a photocatalyst and molecular oxygen from the air as the oxidant, powered by sunlight or household lamps. rsc.org This indicates the feasibility of using light-driven, sustainable methods for reactions involving this class of compounds.

These examples, while not specific to the target molecule, illustrate the active research into minimizing solvent waste in the synthesis of structurally similar secondary alcohols, providing a clear pathway for developing a greener synthesis for 3-(2-methylphenyl)butan-2-ol.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org An ideal reaction would have an atom economy of 100%. scranton.edu Evaluating the atom economy of different synthetic routes is crucial for designing efficient and sustainable manufacturing processes.

Two primary and plausible synthetic routes for 3-(2-methylphenyl)butan-2-ol are the Grignard reaction and the reduction of a corresponding ketone.

Route A: Grignard Reaction: This route involves the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide, with a ketone, butan-2-one. While versatile, Grignard reactions are known for having moderate atom economy due to the formation of a stoichiometric magnesium salt byproduct during the mandatory aqueous workup step. acs.org

Route B: Catalytic Hydrogenation: This route involves the reduction of the ketone 3-(2-methylphenyl)butan-2-one using hydrogen gas (H₂) in the presence of a catalyst (e.g., Raney Nickel, Palladium). Catalytic hydrogenation is generally considered a highly atom-economical reaction, as all the atoms of the hydrogen molecule are incorporated into the product. wikipedia.orgrsc.org

The theoretical atom economy for these two routes can be calculated to compare their intrinsic efficiency.

Calculation of Atom Economy: The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 nagwa.com

The table below provides a comparative analysis of the atom economy for the two proposed synthetic routes to 3-(2-methylphenyl)butan-2-ol.

| Route | Reactant 1 | MW ( g/mol ) | Reactant 2 | MW ( g/mol ) | Product | MW ( g/mol ) | Theoretical Atom Economy (%) |

| A: Grignard | 2-Methylphenylmagnesium Bromide (C₇H₇BrMg) | 195.31 | Butan-2-one (C₄H₈O) | 72.11 | 3-(2-Methylphenyl)butan-2-ol (C₁₁H₁₆O) | 164.24 | 61.4% |

| B: Hydrogenation | 3-(2-Methylphenyl)butan-2-one (C₁₁H₁₄O) | 162.23 | Hydrogen (H₂) | 2.02 | 3-(2-Methylphenyl)butan-2-ol (C₁₁H₁₆O) | 164.24 | 100% |

Analysis of Efficiency: The data clearly shows that catalytic hydrogenation (Route B) is a significantly more efficient process from an atom economy perspective, achieving a perfect theoretical score of 100%. In this addition reaction, all reactant atoms are incorporated into the final product.

In contrast, the Grignard reaction (Route A) has a much lower atom economy of 61.4%. This is because a substantial portion of the reactant mass, specifically the magnesium and bromine atoms from the Grignard reagent, is converted into inorganic byproducts (e.g., Mg(OH)Br) during the workup stage and is not part of the desired alcohol product. While factors like percentage yield are critical in practice, atom economy provides a fundamental measure of a reaction's intrinsic efficiency and waste generation at the molecular level. Therefore, for a large-scale, sustainable synthesis, developing a process based on the catalytic reduction of the precursor ketone would be the preferred strategy.

Stereochemical Aspects and Chiral Resolution of 3 2 Methylphenyl Butan 2 Ol

Analysis of Stereoisomerism in 3-(2-Methylphenyl)butan-2-ol

The presence of two stereocenters at the C2 and C3 positions of the butanol chain is the source of the compound's stereoisomerism. The substituents at C2 are a hydroxyl group, a methyl group, a hydrogen atom, and the C3 carbon group. At C3, the substituents are a 2-methylphenyl group, a methyl group, a hydrogen atom, and the C2 carbon group.

With two chiral centers, a maximum of 2² or four distinct stereoisomers can exist for 3-(2-Methylphenyl)butan-2-ol. These stereoisomers are organized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties except for the direction in which they rotate plane-polarized light.

The two pairs of enantiomers are:

Pair 1: (2R, 3R) and (2S, 3S)

Pair 2: (2R, 3S) and (2S, 3R)

The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by methods like chromatography or crystallization.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgpsiberg.com This system ranks the four substituents attached to a stereocenter based on atomic number. The atom with the highest atomic number directly attached to the chiral center receives the highest priority (1), and the one with the lowest atomic number receives the lowest priority (4).

For 3-(2-Methylphenyl)butan-2-ol, the priorities would be assigned as follows:

At the C2 center: The priority order is (1) -OH, (2) -CH(CH₃)(C₆H₄CH₃), (3) -CH₃, and (4) -H.

At the C3 center: The priority order is (1) -C₆H₄CH₃, (2) -CH(OH)CH₃, (3) -CH₃, and (4) -H.

After assigning priorities, the molecule is oriented so that the lowest-priority group (4) points away from the observer. The sequence from priority 1 to 2 to 3 is then observed. If this sequence proceeds in a clockwise direction, the configuration is designated as 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, it is designated as 'S' (from the Latin sinister, for left). libretexts.org The full IUPAC name for a specific stereoisomer includes these descriptors, such as (2S,3S)-3-(o-tolyl)butan-2-ol. bldpharm.com

Resolution Techniques for Racemic 3-(2-Methylphenyl)butan-2-ol

A synthetic preparation of 3-(2-Methylphenyl)butan-2-ol from achiral precursors typically yields a racemic mixture, containing equal amounts of all possible stereoisomers. The separation of these isomers, a process known as resolution, is crucial for applications where a single, specific stereoisomer is required.

Chemical resolution is a classic technique that leverages the different physical properties of diastereomers. libretexts.org Since alcohols are not readily resolved directly, they are often first converted into a derivative containing an acidic or basic functional group.

For an alcohol like 3-(2-Methylphenyl)butan-2-ol, the process would involve:

Derivatization: The racemic alcohol is reacted with a dicarboxylic anhydride, such as phthalic anhydride or maleic anhydride, to form a racemic mixture of half-esters. This introduces a carboxylic acid group onto the molecule.

Salt Formation: The resulting racemic acid is then treated with an enantiomerically pure chiral base, such as cinchonidine or (+)-dehydroabietylamine. nih.govresearchgate.net This reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(S)-base and (S)-acid·(S)-base).

Separation: These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. spcmc.ac.in

Hydrolysis: After separation, the pure diastereomeric salt is treated with a strong acid to hydrolyze the ester and regenerate the enantiomerically pure alcohol.

This method is reliable and widely used for obtaining optically pure acidic and basic compounds. libretexts.orglibretexts.org

Dynamic kinetic resolution (DKR) is a more advanced and efficient method that can theoretically convert 100% of a racemic mixture into a single desired enantiomer, overcoming the 50% maximum yield of traditional kinetic resolution. mdpi.commdpi.com DKR combines an enantioselective reaction with an in-situ racemization of the less reactive enantiomer.

For a secondary alcohol like 3-(2-Methylphenyl)butan-2-ol, a typical DKR process involves a chemoenzymatic approach:

Enantioselective Acylation: A lipase, such as Novozym® 435, is used to selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

In-situ Racemization: A metal catalyst, often a ruthenium complex, is added to the reaction. This catalyst continuously interconverts the slow-reacting S-enantiomer into the R-enantiomer, ensuring a constant supply of the substrate for the enzyme. mdpi.comacs.org

This tandem catalysis allows the entire racemic starting material to be converted into a single enantiomer of the acylated product. nih.gov The choice of acylating agent, racemization catalyst, and reaction conditions must be carefully optimized to ensure compatibility and efficiency.

| Component | Example | Role in DKR |

|---|---|---|

| Racemization Catalyst | Ruthenium Complexes (e.g., Bäckvall's catalyst) | Interconverts the alcohol enantiomers in situ. |

| Resolution Catalyst | Lipase (e.g., Novozym® 435, CAL-B) | Performs enantioselective acylation. |

| Acyl Donor | Isopropenyl acetate, 4-nitrophenyl isobutyrate | Provides the acyl group for esterification. |

| Solvent | Toluene, Hexane | Provides a non-aqueous medium for the reaction. |

Enzymatic kinetic resolution (EKR) uses the high enantioselectivity of enzymes, particularly lipases, to separate enantiomers. jocpr.com This method is widely used for resolving secondary alcohols due to its mild reaction conditions and high efficiency. nih.gov

In a typical EKR of racemic 3-(2-Methylphenyl)butan-2-ol, a lipase such as Candida antarctica Lipase B (CAL-B) would be used as a biocatalyst. The racemic alcohol is placed in an organic solvent with an acyl donor, such as vinyl acetate. The enzyme selectively catalyzes the acylation (transesterification) of one enantiomer, leaving the other enantiomer unreacted.

For example, the (R)-enantiomer might be rapidly converted to (R)-3-(2-Methylphenyl)butan-2-yl acetate, while the (S)-enantiomer remains largely as the alcohol. At approximately 50% conversion, the reaction is stopped. The resulting mixture contains the (S)-alcohol and the (R)-ester, which can be easily separated by standard chromatographic techniques. The ester can then be hydrolyzed to yield the pure (R)-alcohol. The success of the resolution is measured by the enantiomeric excess (ee) of the products and the enantiomeric ratio (E-value).

| Parameter | Common Choices/Conditions | Impact on Resolution |

|---|---|---|

| Enzyme | Candida antarctica Lipase B (CAL-B, Novozym® 435), Pseudomonas cepacia Lipase (PCL) | Determines the enantioselectivity (E-value) and reaction rate. |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Acetic anhydride | Irreversible donors can drive the reaction to completion. |

| Solvent | Hexane, Toluene, Tetrahydrofuran (THF) | Affects enzyme activity and stability. |

| Temperature | 25-50 °C | Influences reaction rate and enzyme stability. |

Chromatographic Enantioseparation Methods

The enantiomers of 3-(2-methylphenyl)butan-2-ol can be effectively separated using chiral chromatography. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC):

Chiral GC is a well-established method for the enantioseparation of volatile compounds like alcohols. The separation is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin. For an analyte such as 3-(2-methylphenyl)butan-2-ol, a modified β-cyclodextrin column, for instance, a CP Chirasil-DEX CB, is often effective. nih.gov

To enhance volatility and improve chromatographic resolution, the alcohol may be derivatized prior to analysis. nih.gov A common derivatization technique is acylation, for example, by reacting the alcohol with acetic anhydride to form the corresponding acetate ester. This not only reduces the polarity of the analyte but can also lead to better interaction with the chiral stationary phase, resulting in improved separation factors. nih.gov

A typical GC method for the enantioseparation of the acetylated derivative of 3-(2-methylphenyl)butan-2-ol would involve the following conditions:

| Parameter | Condition |

| Column | CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

Under these conditions, the different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC offers a versatile alternative for the enantioseparation of 3-(2-methylphenyl)butan-2-ol, particularly if the compound has limited volatility or if derivatization is not desired. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. nih.gov

A column such as a Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, could be employed. researchgate.net The separation can be performed in either normal-phase or reversed-phase mode.

A representative normal-phase HPLC method could utilize the following parameters:

| Parameter | Condition |

| Column | Chiralpak® IB (250 x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 254 nm |

The differential interactions, such as hydrogen bonding and π-π stacking, between the enantiomers and the chiral stationary phase lead to their separation. researchgate.net The elution order of the enantiomers would need to be determined by analyzing a sample enriched with a known enantiomer.

Stereochemical Purity Determination of 3-(2-Methylphenyl)butan-2-ol

Once a successful chromatographic separation method is established, it can be used to determine the stereochemical purity of a sample of 3-(2-methylphenyl)butan-2-ol. The most common measure of stereochemical purity for a pair of enantiomers is the enantiomeric excess (% ee).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

For a sample containing diastereomers, the diastereomeric ratio (dr) can also be determined by comparing the peak areas of the respective diastereomeric pairs.

To ensure the accuracy of the purity determination, the analytical method should be validated for linearity, precision, and accuracy. A calibration curve can be generated using standards of known concentrations to confirm the linear response of the detector. The precision of the method is assessed by repeated injections of the same sample, and the accuracy is determined by analyzing samples with a known enantiomeric composition.

The following table provides an example of data that could be obtained from the chiral GC analysis of a non-racemic sample of acetylated 3-(2-methylphenyl)butan-2-ol, assuming the separation of one pair of enantiomers.

| Stereoisomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | 15.2 | 95000 |

| Enantiomer 2 | 15.8 | 5000 |

From this data, the enantiomeric excess would be calculated as:

% ee = [ (95000 - 5000) / (95000 + 5000) ] x 100 = 90%

This indicates that the sample contains a 90% excess of Enantiomer 1 over Enantiomer 2.

Reactivity and Mechanistic Investigations of 3 2 Methylphenyl Butan 2 Ol

Nucleophilic Substitution Reactions Involving 3-(2-Methylphenyl)butan-2-ol

Nucleophilic substitution reactions of 3-(2-methylphenyl)butan-2-ol are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent. The structure of the alcohol—a secondary carbon attached to a sterically demanding aryl group—suggests a propensity for mechanisms that involve carbocation intermediates.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a likely pathway for the substitution reactions of 3-(2-methylphenyl)butan-2-ol, especially in the presence of weak nucleophiles and protic solvents. The reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). pearson.comdoubtnut.comyoutube.com The departure of the water molecule results in the formation of a carbocation intermediate. pearson.comdoubtnut.comyoutube.com

The initial carbocation formed is a secondary carbocation. The stability of this carbocation is crucial for the reaction to proceed via the Sₙ1 pathway. Carbocation stability is influenced by factors such as hyperconjugation and resonance. In the case of the initially formed 3-(2-methylphenyl)butan-2-yl cation, it is stabilized by hyperconjugation with adjacent C-H bonds.

Table 1: Relative Stability of Potential Carbocation Intermediates A theoretical comparison of the stability of carbocations that could be formed from 3-(2-Methylphenyl)butan-2-ol.

| Carbocation | Structure | Type | Stabilizing Factors | Relative Stability |

| Initial Carbocation | 3-(2-Methylphenyl)butan-2-yl cation | Secondary | Hyperconjugation | Less Stable |

| Rearranged Carbocation (via Hydride Shift) | 2-(2-Methylphenyl)butan-2-yl cation | Tertiary | Hyperconjugation, Steric hindrance may slightly destabilize | More Stable |

| Rearranged Carbocation (via Aryl Shift) | 3-Phenylbutan-2-yl cation (hypothetical) | Secondary, Benzylic | Resonance with phenyl group | Potentially More Stable |

This is an interactive data table. You can sort and filter the data.

The rate of an Sₙ1 reaction is dependent on the stability of the carbocation formed. pearson.com For secondary alcohols like 3-(2-methylphenyl)butan-2-ol, the Sₙ1 mechanism is often in competition with the Sₙ2 mechanism, but the steric hindrance provided by the o-tolyl group and the adjacent methyl group would likely favor the Sₙ1 pathway. youtube.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is characteristic of primary and, to a lesser extent, secondary alcohols, and it results in an inversion of stereochemistry at the reaction center.

For 3-(2-methylphenyl)butan-2-ol, Sₙ2 reactions are expected to be slow. The secondary nature of the alcohol already presents more steric hindrance than a primary alcohol. Furthermore, the bulky 2-methylphenyl group and the adjacent methyl group significantly obstruct the backside attack required for an Sₙ2 reaction. Strong, unhindered nucleophiles and aprotic polar solvents would be necessary to favor this pathway over the Sₙ1 mechanism. Reactions with reagents like PBr₃ or SOCl₂ can proceed via an Sₙ2 pathway for secondary alcohols, leading to the corresponding alkyl halides with inverted stereochemistry. youtube.com

A key feature of reactions proceeding through carbocation intermediates is the possibility of rearrangements to form more stable carbocations. doubtnut.com In the case of 3-(2-methylphenyl)butan-2-ol, the initially formed secondary carbocation can undergo a 1,2-hydride shift from the adjacent carbon. doubtnut.comyoutube.com This would result in the formation of a more stable tertiary carbocation. The nucleophile would then attack this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material. doubtnut.comyoutube.com For instance, the reaction of the similar compound 3-methylbutan-2-ol with HBr yields 2-bromo-2-methylbutane, a rearranged product, via a hydride shift. doubtnut.comyoutube.com

Another possibility, though generally less common than hydride or alkyl shifts, is a 1,2-aryl shift. In some cases involving β-aryl alcohols, a 1,2-aryl migration can occur. nih.gov For 3-(2-methylphenyl)butan-2-ol, this would involve the migration of the 2-methylphenyl group. The driving force for such a rearrangement would be the formation of a more stabilized carbocation.

Elimination Reactions of 3-(2-Methylphenyl)butan-2-ol

When 3-(2-methylphenyl)butan-2-ol is treated with a strong acid, particularly at higher temperatures, elimination reactions compete with and often predominate over substitution reactions. These reactions, known as dehydration, result in the formation of alkenes. ncert.nic.in

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 mechanism. The rate-determining step is the formation of the carbocation. A base (which can be a water molecule or the conjugate base of the acid catalyst) then removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Given that 3-(2-methylphenyl)butan-2-ol can form a secondary carbocation that can rearrange to a more stable tertiary carbocation, the E1 pathway is highly probable. The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. stackexchange.com

Following the formation of the initial secondary carbocation, deprotonation can occur from either C1 or C3. Deprotonation from C1 would yield 3-(2-methylphenyl)but-1-ene. Deprotonation from C3 would yield 3-(2-methylphenyl)but-2-ene. According to Zaitsev's rule, the more substituted 3-(2-methylphenyl)but-2-ene would be expected to be the major product. If a hydride shift occurs to form the tertiary carbocation, subsequent deprotonation would lead to 2-(2-methylphenyl)but-2-ene as the major product, which is a tetrasubstituted alkene and thus highly stable. The dehydration of the analogous 3-phenylbutan-2-ol (B7769420) yields 2-phenylbut-2-ene as the major product. doubtnut.com

Table 2: Potential Alkene Products from E1 Dehydration of 3-(2-Methylphenyl)butan-2-ol A predictive table of possible alkene products based on the E1 mechanism and Zaitsev's rule.

| Alkene Product | Structure | Type | Precursor Carbocation | Expected Yield |

| 3-(2-Methylphenyl)but-1-ene | Monosubstituted | Secondary | Minor | |

| 3-(2-Methylphenyl)but-2-ene | Disubstituted | Secondary | Major (from secondary carbocation) | |

| 2-(2-Methylphenyl)but-2-ene | Tetrasubstituted | Tertiary (after rearrangement) | Major (overall) | |

| 2-(2-Methylphenyl)but-1-ene | Disubstituted | Tertiary (after rearrangement) | Minor |

This is an interactive data table. You can sort and filter the data.

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon while the leaving group on the adjacent carbon departs simultaneously. This pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

For 3-(2-methylphenyl)butan-2-ol, an E2 elimination would require a strong base. After protonation of the hydroxyl group to form a good leaving group, a strong base could induce an E2 reaction. However, given the tendency of secondary substrates to undergo E1 reactions in acidic media, the E2 pathway is less likely under typical acid-catalyzed dehydration conditions. It would be more plausible if a strong, non-nucleophilic base were used with a derivative of the alcohol where the hydroxyl group has been converted into a better leaving group (e.g., a tosylate).

Oxidation and Reduction Chemistry of the Alcohol Moiety

The secondary alcohol group in 3-(2-Methylphenyl)butan-2-ol is a key site for chemical transformations, particularly oxidation and reduction reactions.

The oxidation of 3-(2-Methylphenyl)butan-2-ol, a secondary benzylic alcohol, yields the corresponding ketone, 3-(2-methylphenyl)butan-2-one. rsc.orgrsc.org This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. rsc.orgtandfonline.com Common laboratory reagents for the oxidation of secondary alcohols include chromium-based reagents and milder, more selective oxidants. A mild and environmentally friendly photochemical protocol has also been developed for the oxidation of secondary benzylic alcohols to ketones using air as the oxidant. rsc.org

| Oxidizing Agent | Product | Reaction Conditions |

| m-Chloroperbenzoic acid (MCPBA)/HCl/DMF | 3-(2-Methylphenyl)butan-2-one | Catalytic amount of HCl in DMF tandfonline.com |

| Thioxanthenone (photocatalyst) | 3-(2-Methylphenyl)butan-2-one | Molecular oxygen from air, household lamps or sunlight rsc.org |

| Iron(III) complex with diiminoisoindolinato phthalocyaninato ligand | 3-(2-Methylphenyl)butan-2-one | Hydrogen peroxide or tert-butyl hydroperoxide (TBHP) rsc.org |

Conversely, the reduction of the alcohol moiety in 3-(2-Methylphenyl)butan-2-ol can lead to the corresponding alkane, 2-methyl-3-phenylbutane. The reduction of benzylic alcohols to hydrocarbons can be achieved using hydriodic acid in a biphasic reaction medium, a method that has been improved from the original Kiliani protocol. beilstein-journals.orgnih.govnih.gov This reaction proceeds with good to high yields for secondary benzylic alcohols. nih.gov Another approach involves the use of chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of InCl3, which shows high chemoselectivity for the reduction of benzylic secondary alcohols. organic-chemistry.org

| Reducing Agent | Product | Reaction Conditions |

| Hydriodic acid/Red phosphorous | 2-Methyl-3-phenylbutane | Biphasic toluene-water medium beilstein-journals.orgnih.gov |

| Chlorodiphenylsilane/InCl3 | 2-Methyl-3-phenylbutane | Catalytic amount of InCl3 organic-chemistry.org |

Reactions Involving the Aromatic Ring of 3-(2-Methylphenyl)butan-2-ol

The 2-methylphenyl group of the molecule is susceptible to electrophilic aromatic substitution, and the benzylic methyl group can also be functionalized.

Electrophilic Aromatic Substitution

The aromatic ring of 3-(2-Methylphenyl)butan-2-ol can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation. The existing substituents on the ring, the methyl group and the 1-hydroxybutan-2-yl group, direct the position of the incoming electrophile. Both the methyl group and the alkyl substituent are considered activating groups and are ortho-, para-directors. cognitoedu.orgopenstax.orgwikipedia.orgwikipedia.org This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. vanderbilt.edu

Given the structure of 3-(2-Methylphenyl)butan-2-ol, the positions on the aromatic ring available for substitution are C4 and C6 (ortho and para to the methyl group) and C3 and C5 (meta to the methyl group). The directing effects of the two substituents would favor substitution at the C4 and C6 positions. Steric hindrance from the bulky 1-hydroxybutan-2-yl group at the C1 position may influence the regioselectivity, potentially favoring substitution at the less hindered C4 position.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring. wikipedia.orgrushim.rumasterorganicchemistry.com

Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), would introduce an alkyl group onto the ring. wikipedia.orglibretexts.orgopenstax.orgyoutube.com It is important to note that carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylation. youtube.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 4-Nitro-3-(2-methylphenyl)butan-2-ol, 6-Nitro-3-(2-methylphenyl)butan-2-ol |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 4-Alkyl-3-(2-methylphenyl)butan-2-ol, 6-Alkyl-3-(2-methylphenyl)butan-2-ol |

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is at a benzylic position, making its C-H bonds weaker than typical sp3 C-H bonds. libretexts.org This increased reactivity is due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com Consequently, the methyl group can be selectively functionalized, most commonly through free-radical halogenation.

Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would lead to the selective bromination of the benzylic methyl group, yielding 3-(2-(bromomethyl)phenyl)butan-2-ol. chemistrysteps.com This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions. khanacademy.orgyoutube.com

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 3-(2-(Bromomethyl)phenyl)butan-2-ol |

Investigation of Novel Reactivity Patterns and Chemical Transformations

The specific substitution pattern of 3-(2-Methylphenyl)butan-2-ol, with a bulky sec-butanol group ortho to a methyl group, introduces significant steric hindrance around the reactive centers. This steric congestion can lead to unique reactivity patterns or alter the outcomes of standard transformations.

For instance, in electrophilic aromatic substitution, the steric bulk of the 1-hydroxybutan-2-yl group at the C1 position would likely disfavor substitution at the C6 position (ortho to both existing groups) to a greater extent than at the C4 position. This could lead to higher regioselectivity for the para-substituted product compared to less hindered analogs.

Furthermore, reactions involving the hydroxyl group, such as esterification, could be significantly slower due to the steric hindrance imposed by the ortho-methyl group and the adjacent methyl and ethyl groups on the butanol chain. researchgate.net This steric hindrance could necessitate the use of more reactive acylating agents or harsher reaction conditions to achieve efficient conversion.

While no specific "novel" reactions of 3-(2-Methylphenyl)butan-2-ol have been documented in the reviewed literature, its structure suggests that its reactivity would be a nuanced interplay of the electronic effects of its substituents and the significant steric constraints they impose. Further research into the reaction kinetics and product distributions for this molecule could provide valuable insights into the impact of steric hindrance on the reactivity of polysubstituted aromatic compounds.

Advanced Spectroscopic Characterization for Research Insights into 3 2 Methylphenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules. Through the analysis of 1D and 2D NMR spectra, detailed insights into the molecular framework, connectivity, and spatial arrangement of atoms can be obtained.

1D NMR Techniques (¹H, ¹³C) Beyond Basic Identification

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule. For 3-(2-Methylphenyl)butan-2-ol, a detailed analysis would involve:

¹H NMR: Predicting the chemical shifts, integration values, and splitting patterns (multiplicity) for each proton. Key insights would be derived from the coupling constants (J-values) between adjacent protons, which are influenced by dihedral angles and can help infer conformational preferences. The presence of a chiral center would likely render the diastereotopic protons of the methyl groups on the isopropyl moiety and the methylene (B1212753) protons (if present) magnetically non-equivalent, leading to more complex splitting patterns than might be initially predicted.

¹³C NMR: Assigning the chemical shifts for each of the unique carbon atoms. The chemical shifts would be influenced by the electron-donating methyl group on the aromatic ring and the hydroxyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

However, specific, experimentally-derived ¹H and ¹³C NMR data for 3-(2-Methylphenyl)butan-2-ol are not present in the available literature.

Hypothetical ¹H and ¹³C NMR Data for 3-(2-Methylphenyl)butan-2-ol No experimental data is available. This table is for illustrative purposes only.

¹H NMR (Proton)| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.3 | Multiplet | 4H |

| CH-OH | 3.8 - 4.2 | Multiplet | 1H |

| CH-(Aryl) | 2.9 - 3.3 | Multiplet | 1H |

| Aryl-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| OH | 1.5 - 3.0 | Broad Singlet | 1H |

| CH-CH₃ | 1.1 - 1.3 | Doublet | 3H |

¹³C NMR (Carbon)

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (substituted) | 135 - 145 |

| Aromatic CH | 125 - 130 |

| C-OH | 70 - 80 |

| CH-(Aryl) | 40 - 50 |

| Aryl-CH₃ | 19 - 25 |

| CH-CH₃ | 15 - 20 |

| C(CH₃)₂ | 15 - 20 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Analysis

Two-dimensional NMR experiments are critical for unambiguously assigning signals and determining the stereochemistry and conformation of complex molecules.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the complete carbon skeleton and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, providing crucial information for determining the relative stereochemistry at the two chiral centers and for analyzing the molecule's preferred conformation.

No published studies employing 2D NMR techniques for the stereochemical or conformational analysis of 3-(2-Methylphenyl)butan-2-ol could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to probe the functional groups and bonding within a molecule.

Probing Intramolecular Interactions and Hydrogen Bonding

For 3-(2-Methylphenyl)butan-2-ol, the most significant feature in the IR spectrum would be the O-H stretching band. The position and shape of this band are highly sensitive to hydrogen bonding. A broad band typically observed around 3200-3600 cm⁻¹ would indicate intermolecular hydrogen bonding in the condensed phase. In dilute solutions, a sharper "free" O-H band might appear, and the potential for intramolecular hydrogen bonding between the OH group and the aromatic ring's π-system could be investigated. Raman spectroscopy would provide complementary information, particularly for the skeletal vibrations of the molecule.

Specific IR or Raman spectra for 3-(2-Methylphenyl)butan-2-ol are not available in the searched scientific literature.

Characteristic IR Absorption Frequencies for Alcohols

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | H-bonded stretch | 3200 - 3600 (Broad) |

| C-H | Aromatic stretch | 3000 - 3100 |

| C-H | Aliphatic stretch | 2850 - 3000 |

| C=C | Aromatic stretch | 1450 - 1600 |

Characterization of Reaction Intermediates and Products

IR and Raman spectroscopy can be powerful tools for monitoring chemical reactions in real-time. For reactions involving 3-(2-Methylphenyl)butan-2-ol, such as oxidation to a ketone or dehydration to an alkene, one could monitor the disappearance of the characteristic O-H and C-O bands and the appearance of new bands corresponding to the C=O or C=C groups of the products. However, no studies utilizing these methods for this specific compound have been published.

Mass Spectrometry for Elucidating Reaction Pathways and Derivatization Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For an alcohol like 3-(2-Methylphenyl)butan-2-ol, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would be expected to be a major fragmentation route.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion, which is a characteristic fragmentation for many alcohols.

Benzylic cleavage: Cleavage at the bond adjacent to the aromatic ring to form a stable benzylic carbocation.

Analysis of these fragmentation patterns is crucial for identifying unknown compounds in a mixture or for studying reaction mechanisms. Despite the predictability of these pathways, an experimental mass spectrum for 3-(2-Methylphenyl)butan-2-ol is not documented in readily accessible databases.

Chiroptical Spectroscopy for Absolute Configuration Determination

The unambiguous assignment of the absolute configuration of stereogenic centers is a critical aspect of chemical research, particularly in fields such as asymmetric synthesis and medicinal chemistry. For a chiral molecule like 3-(2-methylphenyl)butan-2-ol, which possesses two stereocenters, chiroptical spectroscopy offers powerful, non-destructive methods to determine the three-dimensional arrangement of its atoms. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. By comparing experimentally measured spectra with those predicted by quantum chemical calculations for all possible stereoisomers, a confident assignment of the absolute configuration can be achieved. The primary chiroptical methods employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region. The resulting spectrum, characterized by positive or negative peaks (Cotton effects), is exquisitely sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. In 3-(2-methylphenyl)butan-2-ol, the 2-methylphenyl (o-tolyl) group serves as the primary chromophore. The electronic transitions of this aromatic ring are perturbed by the chiral environment of the rest of the molecule, giving rise to a unique ECD signature for each stereoisomer.

The standard methodology for assigning absolute configuration using ECD involves the following steps:

Conformational Analysis: A thorough computational search is performed to identify all stable low-energy conformers of the molecule for a given stereoisomer (e.g., (2R,3S)).

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum for that stereoisomer.

Comparison: The theoretical spectrum is then compared with the experimentally measured ECD spectrum of one of the pure enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

For 3-(2-methylphenyl)butan-2-ol, the ECD spectrum is expected to be dominated by transitions of the aromatic chromophore. The following table represents plausible, illustrative data from a hypothetical ECD analysis aimed at determining the absolute configuration.

Hypothetical ECD Data for a Stereoisomer of 3-(2-Methylphenyl)butan-2-ol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition (Typical) |

|---|---|---|

| 275 | +15.2 | ¹Lb |

| 268 | +12.8 | ¹Lb |

| 225 | -45.7 | ¹La |

Note: The data in this table is illustrative and represents the type of results obtained in a typical ECD analysis. It is not based on published experimental results for this specific compound.

In this hypothetical case, the pattern of positive and negative Cotton effects would be compared to the TD-DFT calculated spectra for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations. The configuration whose calculated spectrum best matches the experimental one would be assigned to the sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared (IR) region. A VCD spectrum provides information about the stereochemistry of the entire molecule, as nearly all fundamental vibrational modes in a chiral molecule are VCD active. This technique is particularly powerful because it provides a rich fingerprint of stereochemical information across a wide range of frequencies.

The process for determining absolute configuration using VCD is analogous to that of ECD. It involves comparing the experimental VCD spectrum with the DFT-calculated spectrum for a chosen enantiomer. VCD is highly sensitive to the conformation of molecules, making an accurate conformational search and Boltzmann averaging of the calculated spectra for individual conformers essential for a reliable assignment. nih.gov

For 3-(2-methylphenyl)butan-2-ol, VCD bands in the fingerprint region (ca. 900–1500 cm⁻¹) and the C-H stretching region (ca. 2800–3000 cm⁻¹) would provide a detailed stereochemical signature. The coupling between different vibrational modes is sensitive to the 3D structure, making the VCD spectrum unique for each stereoisomer.

The following table shows hypothetical VCD data for a specific stereoisomer of 3-(2-methylphenyl)butan-2-ol, illustrating the expected sign and magnitude of key vibrational bands.

Hypothetical VCD Data for a Stereoisomer of 3-(2-Methylphenyl)butan-2-ol

| Wavenumber (cm⁻¹) | Differential Absorbance (ΔA x 10⁻⁵) | Vibrational Mode Assignment (Typical) |

|---|---|---|

| 2975 | +5.1 | Asymmetric CH₃ Stretch |

| 2930 | -3.8 | Asymmetric CH₂ Stretch |

| 1455 | -2.5 | CH₃ Bending |

| 1380 | +4.2 | CH₃ Symmetric Bending |

| 1150 | +6.7 | C-O Stretch / C-C Stretch Coupling |

Note: The data in this table is illustrative and represents the type of results obtained in a typical VCD analysis. It is not based on published experimental results for this specific compound.

By comparing this experimental VCD spectrum with the Boltzmann-averaged spectra calculated for each possible stereoisomer, the absolute configuration can be definitively assigned. The combination of both ECD and VCD provides a highly reliable and comprehensive approach to stereochemical elucidation.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time. Further computational research would be needed to produce the data necessary to fulfill the comprehensive outline provided.

Computational and Theoretical Studies of 3 2 Methylphenyl Butan 2 Ol

Molecular Dynamics Simulations for Conformational Fluxionality and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. While specific MD studies on 3-(2-Methylphenyl)butan-2-ol are not prevalent in the literature, the principles of this technique can be applied to understand its dynamic behavior. Such simulations would model the motions of atoms in the molecule over time by solving Newton's equations of motion, providing a detailed picture of its conformational landscape.

The conformational fluxionality of 3-(2-Methylphenyl)butan-2-ol is primarily dictated by the rotation around the C2-C3 bond and the C-C bond connecting the phenyl ring to the butane (B89635) backbone. These rotations give rise to various conformers, each with a distinct energy and population at thermal equilibrium. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, which is expected to influence the rotational barriers and the relative stability of different conformers.

An MD simulation of 3-(2-Methylphenyl)butan-2-ol would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an explicit solvent (like water or a non-polar solvent) to mimic experimental conditions.

Force Field Application: A suitable molecular mechanics force field (e.g., MMFF94, AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of its atomic coordinates. cwu.edu

Simulation Run: The system is allowed to evolve over time, typically on the nanosecond to microsecond timescale, by integrating the equations of motion.

Trajectory Analysis: The resulting trajectory, a record of atomic positions and velocities over time, is analyzed to extract information about conformational dynamics.

Key insights that could be gained from MD simulations of 3-(2-Methylphenyl)butan-2-ol include:

Conformational Populations: By analyzing the distribution of dihedral angles, the relative populations of different staggered and eclipsed conformers can be determined.

Rotational Barriers: The free energy landscape along the key rotational coordinates can be calculated to quantify the energy barriers between different conformers.

Intramolecular Interactions: The simulation can reveal transient intramolecular hydrogen bonds or non-bonded interactions that stabilize certain conformations.

Solvent Effects: The role of the solvent in influencing the conformational preferences can be investigated by observing the organization of solvent molecules around the solute.

The following interactive table illustrates the type of data that could be generated from a hypothetical MD simulation to characterize the dominant conformers based on key dihedral angles.

| Dihedral Angle | Conformer A | Conformer B | Conformer C |

| H-C2-C3-H | 60° (gauche) | 180° (anti) | -60° (gauche) |

| C1-C2-C3-C4 | 70° | 170° | -70° |

| C2-C(Ar)-C(Ar)-CH3 | 15° | 15° | 165° |

| Predicted Population | 45% | 35% | 20% |

| Calculated Energy (kcal/mol) | -2.5 | -2.1 | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Development of Computational Models for Stereoselectivity Prediction

The synthesis of 3-(2-Methylphenyl)butan-2-ol, which contains two chiral centers, can result in the formation of four possible stereoisomers (two pairs of enantiomers). Predicting and controlling the stereoselectivity of the reaction is a significant challenge in synthetic chemistry. Computational models have become indispensable tools for understanding the origins of stereoselectivity and for designing more selective synthetic routes.

The stereochemical outcome of the synthesis of 3-(2-Methylphenyl)butan-2-ol, for instance, via the Grignard reaction of 2-methylphenylmagnesium bromide with butan-2-one, is determined by the relative energies of the diastereomeric transition states. Computational quantum mechanics, particularly Density Functional Theory (DFT), is widely used to model these transition states. joaquinbarroso.com

The development of a computational model to predict the stereoselectivity for the synthesis of 3-(2-Methylphenyl)butan-2-ol would typically involve:

Conformational Search: Identifying the low-energy conformers of the reactants.

Transition State Searching: Locating the transition state structures for the formation of all possible stereoisomers. This is the most computationally demanding step.

Energy Calculation: Calculating the energies of the transition states with a high level of theory and a suitable basis set. The inclusion of solvent effects, often through continuum solvation models, is crucial for accurate predictions.

Selectivity Prediction: The predicted diastereomeric ratio (d.r.) is then calculated from the difference in the Gibbs free energies (ΔΔG‡) of the competing transition states using the Boltzmann distribution.

Several stereochemical models, such as the Felkin-Anh model, provide a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. academie-sciences.fr Computational models can provide a quantitative assessment of these qualitative predictions and can also account for subtle electronic and steric effects that are not captured by simple models. For example, DFT calculations can reveal the extent of chelation control by the magnesium ion in a Grignard reaction and how it influences the facial selectivity of the nucleophilic attack. joaquinbarroso.com

The following interactive table presents hypothetical results from different computational models for predicting the diastereomeric ratio in a model reaction producing 3-(2-Methylphenyl)butan-2-ol.

| Computational Model | Level of Theory/Basis Set | Predicted d.r. (syn:anti) | Experimental d.r. (syn:anti) |

| Felkin-Anh (Qualitative) | N/A | anti favored | 70:30 |

| DFT (Gas Phase) | B3LYP/6-31G* | 65:35 | 70:30 |

| DFT (with Solvent Model) | M06-2X/def2-TZVP (SMD) | 72:28 | 70:30 |

| Transition State Modeling | CBS-QB3 | 75:25 | 70:30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such computational studies not only predict the outcome of a reaction but also provide fundamental insights into the reaction mechanism, which can guide the development of new catalysts and reaction conditions for improved stereoselectivity.

Despite a comprehensive search for scholarly articles and scientific data concerning the chemical compound 3-(2-Methylphenyl)butan-2-ol, there is insufficient information available in the public domain to generate a detailed and scientifically accurate article that adheres to the specific outline provided.

Searches for its role as a precursor in complex molecule construction, its application as a chiral building block in asymmetric synthesis, its derivatization for specific research applications such as chiral ligand preparation and mechanistic studies, and its incorporation into materials science research have not yielded the specific and in-depth research findings required to fulfill the detailed sections and subsections of the requested article.

The available information is limited to basic chemical identifiers and properties, with a notable absence of published research on its synthesis, derivatization, and application in the advanced contexts specified in the user's instructions. Consequently, it is not possible to provide a thorough and informative article on the "Role of 3-(2-Methylphenyl)butan-2-ol in Advanced Organic Synthesis" as outlined.

Future Research Directions and Emerging Methodologies for 3 2 Methylphenyl Butan 2 Ol

Development of Novel Stereoselective Synthetic Approaches for Enantiopure Forms

The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic synthesis. For 3-(2-Methylphenyl)butan-2-ol, future research will likely focus on overcoming the steric hindrance and electronic effects posed by the ortho-methyl group on the phenyl ring. Novel stereoselective approaches are required to access its individual enantiomers, which are crucial for applications in pharmaceuticals and materials science.

One promising avenue is the advancement of asymmetric organometallic addition to prochiral ketones . The primary precursor, 2-methylacetophenone, can be targeted with organometallic reagents delivering the isopropyl group. Future work could explore:

Chiral Catalysts: The design of new chiral ligands for metals like zinc, titanium, or rhodium is crucial. Chiral phosphoric acids and N,N'-dioxide nickel(II) complexes have shown promise in analogous reactions and could be adapted. The development of catalysts that can effectively differentiate the enantiotopic faces of 2-methylacetophenone in the presence of an isopropyl nucleophile will be a key focus.

Organozinc Reagents: The use of diisopropylzinc (B128070) in the presence of chiral catalysts, such as those derived from TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), could offer a pathway to the enantiopure alcohol.

Grignard and Organolithium Reagents: While highly reactive, the development of chiral ligands that can effectively control the stereochemical outcome of the addition of isopropyl magnesium bromide or isopropyllithium (B161069) to 2-methylacetophenone is a viable research direction.

Another area of development is the use of chiral auxiliaries . Attaching a chiral auxiliary to either the ketone or the nucleophile can direct the stereochemical course of the reaction. For instance, the use of a tolyl sulfoxide (B87167) auxiliary on the aromatic ring of the ketone precursor could be investigated to control the facial selectivity of the nucleophilic attack.

Enzymatic and biocatalytic methods also present a green and highly selective alternative. Screening for novel ketoreductases (KREDs) or engineering existing enzymes to specifically reduce a precursor ketone with high enantioselectivity is a promising future direction. This approach offers the potential for synthesis under mild conditions with high stereocontrol.

| Synthetic Strategy | Key Precursors | Potential Catalysts/Auxiliaries | Anticipated Challenges |

| Asymmetric Organometallic Addition | 2-Methylacetophenone, Isopropyl organometallic reagent | Chiral Phosphoric Acids, Chiral N,N'-dioxide complexes, TADDOLs | Steric hindrance from the ortho-methyl group, achieving high enantioselectivity. |

| Chiral Auxiliary-Mediated Synthesis | Modified 2-methylacetophenone with a chiral auxiliary | Tolyl sulfoxide and other removable chiral groups | Synthesis of the auxiliary-modified precursor, efficient removal of the auxiliary. |

| Biocatalytic Reduction | Prochiral ketone precursor | Engineered Ketoreductases (KREDs) | Enzyme discovery and optimization for the specific substrate. |